molecular formula C8H7FO2 B1580669 2-Fluorophenyl acetate CAS No. 29650-44-0

2-Fluorophenyl acetate

Cat. No. B1580669
Key on ui cas rn: 29650-44-0
M. Wt: 154.14 g/mol
InChI Key: PUNIIEHHUHGISF-UHFFFAOYSA-N
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Patent
US07507824B2

Procedure details

Acetic anhydride (81 cm3, 856 mmol) was added dropwise to a stirred mixture of 2-fluorophenol (60.0 g, 535 mmol) and aqueous sodium hydroxide (4 N, 214 cm3, 856 mmol) at 0° C. After the reaction had been stirred for 30 min the aqueous layer was separated from the organic portion and washed with dichloromethane (150 cm3). The combined organic extracts were washed with aqueous sodium hydroxide solution (4 N, 150 cm3) and then brine (100 cm3). The organic phase was dried (Na2SO4) and the solvent was evaporated in vacuo to afford the title compound (84.9 g, >100%).
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].[OH-].[Na+]>>[C:1]([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[F:8])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
214 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After the reaction had been stirred for 30 min the aqueous layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated from the organic portion
WASH
Type
WASH
Details
washed with dichloromethane (150 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous sodium hydroxide solution (4 N, 150 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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